2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

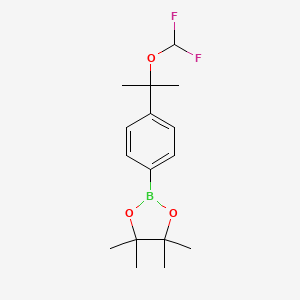

This compound is a pinacol boronate ester featuring a phenyl ring substituted at the para position with a 2-(difluoromethoxy)propan-2-yl group. The dioxaborolane core (C₈H₁₆B₂O₂) provides stability and reactivity for cross-coupling reactions, while the difluoromethoxy-propan-2-yl substituent introduces steric bulk and electron-withdrawing effects. This structural motif is relevant in medicinal chemistry and materials science, particularly in Suzuki-Miyaura couplings .

Properties

Molecular Formula |

C16H23BF2O3 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

2-[4-[2-(difluoromethoxy)propan-2-yl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BF2O3/c1-14(2,20-13(18)19)11-7-9-12(10-8-11)17-21-15(3,4)16(5,6)22-17/h7-10,13H,1-6H3 |

InChI Key |

ZKTBZYIQBOTQQN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a difluoromethoxy-substituted aryl halide. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, forming a complex with a palladium catalyst. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Structural Features

Key Observations :

Biological Activity

2-(4-(2-(Difluoromethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organoboron compound notable for its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a dioxaborolane ring substituted with a difluoromethoxy group. Its molecular formula is , with a molecular weight of approximately 312.2 g/mol. The presence of both boron and fluorine atoms contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.2 g/mol |

| CAS Number | 2477877-10-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Dioxaborolane Ring : Using boron reagents and appropriate catalysts.

- Introduction of the Difluoromethoxy Group : Employing fluorinated methanol in the presence of suitable activating agents.

- Final Purification : Utilizing chromatographic techniques to isolate the desired product.

Biological Activity

Research indicates that compounds containing boron often exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may interact with enzymes involved in cancer pathways.

- Antibacterial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

The biological activity is believed to stem from the compound's ability to interact with specific biological targets such as enzymes and receptors. The difluoromethoxy group may enhance binding affinity or selectivity towards these targets, potentially leading to improved pharmacokinetic profiles.

Case Studies

-

Antitumor Studies :

- A study demonstrated that related boron-containing compounds inhibited tumor growth in vitro by disrupting cellular signaling pathways associated with proliferation and survival.

- The compound's interaction with specific kinases has been investigated, showing promising results in inhibiting cancer cell lines.

-

Antibacterial Efficacy :

- Research has shown that boron compounds can disrupt bacterial cell wall synthesis. In vitro tests indicated that this compound exhibited activity against Gram-positive bacteria.

Comparative Analysis

To further understand its biological relevance, a comparison with similar compounds is essential:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1333222-12-0 | Antitumor |

| 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 871839-91-7 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.